BenchChemオンラインストアへようこそ!

N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

D4 dopamine receptor cyclohexylpiperidine structure-activity relationship

N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride (CAS 1220034-43-4; molecular formula C₁₃H₂₈Cl₂N₂; MW 283.3 g/mol) is a synthetic piperidine derivative supplied as a dihydrochloride salt, typically at ≥95% purity. The compound features a tertiary amine core with N-cyclohexyl and N-ethyl substitution on the piperidin-3-amine scaffold, distinguishing it from primary or secondary amine analogs in the same structural class.

Molecular Formula C13H28Cl2N2
Molecular Weight 283.3 g/mol
CAS No. 1220034-43-4
Cat. No. B1426414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride
CAS1220034-43-4
Molecular FormulaC13H28Cl2N2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C13H26N2.2ClH/c1-2-15(12-7-4-3-5-8-12)13-9-6-10-14-11-13;;/h12-14H,2-11H2,1H3;2*1H
InChIKeyOOJRGWVAXKFXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-ethylpiperidin-3-amine Dihydrochloride (CAS 1220034-43-4): Procurement-Grade Structural Overview


N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride (CAS 1220034-43-4; molecular formula C₁₃H₂₈Cl₂N₂; MW 283.3 g/mol) is a synthetic piperidine derivative supplied as a dihydrochloride salt, typically at ≥95% purity . The compound features a tertiary amine core with N-cyclohexyl and N-ethyl substitution on the piperidin-3-amine scaffold, distinguishing it from primary or secondary amine analogs in the same structural class. It is utilized as a research intermediate and pharmacological probe, with documented relevance to central nervous system (CNS) receptor interaction studies and Hsp70-related drug discovery programs .

Why N-Cyclohexyl-N-ethylpiperidin-3-amine Dihydrochloride Cannot Be Interchanged with Generic Piperidine Analogs


Within the piperidine and arylcyclohexylamine classes, minor structural modifications produce substantial differences in receptor affinity profiles, functional selectivity, and physicochemical properties. Published receptor binding data demonstrate that replacing an N-phenyl substituent with an N-cyclohexyl group in 3-substituted piperidines shifts D₄ dopamine receptor (D₄ DAR) binding affinity by over 20-fold [1]. Similarly, the N-ethyl tertiary amine architecture of this compound—as opposed to the piperidine ring-embedded nitrogen in PCP analogs—produces distinct dopaminergic and behavioral pharmacological signatures that preclude simple functional substitution [2]. The dihydrochloride salt form further differentiates this compound from free base analogs in terms of aqueous solubility and formulation compatibility .

Quantitative Differentiation Evidence for N-Cyclohexyl-N-ethylpiperidin-3-amine Dihydrochloride (CAS 1220034-43-4)


N-Cyclohexyl vs. N-Aryl Substitution in 3-Substituted Piperidines: D₄ Dopamine Receptor Binding Affinity Comparison

In a systematic structure-activity relationship (SAR) study, unsubstituted 3-cyclohexylpiperidines (CHPEs, compound 3d) demonstrated markedly higher binding affinity at the D₄ dopamine receptor compared to their direct aromatic counterparts (PPEs, compound 2d). This establishes the N-cyclohexyl substitution pattern present in N-cyclohexyl-N-ethylpiperidin-3-amine as a validated pharmacophoric feature for enhanced D₄ DAR engagement [1][2].

D4 dopamine receptor cyclohexylpiperidine structure-activity relationship

N-Ethyl Arylcyclohexylamine Architecture: Dopamine Efflux Potency Ranking vs. Piperidine-Containing PCP Analogs

In a head-to-head comparison of arylcyclohexylamine-class compounds, N-ethyl-1-phenylcyclohexylamine (PCE)—which shares the N-ethyl substitution architecture with the target compound—was directly compared with PCP (a piperidine-containing analog) for striatal dopamine (DA) efflux and in vivo DA metabolism. The rank-order effectiveness for basal [³H]DA efflux was: PCP > m-amino-PCP > ketamine ≥ m-nitro-PCP > PCE, demonstrating that the N-ethyl tertiary amine architecture produces a meaningfully distinct dopaminergic profile compared to piperidine-embedded nitrogen analogs [1][2].

dopamine efflux arylcyclohexylamine phencyclidine analog

Dihydrochloride Salt Form: Aqueous Solubility Advantage over Free Base Analogs

The dihydrochloride salt form of N-cyclohexyl-N-ethylpiperidin-3-amine provides enhanced aqueous solubility and stability compared to its free base form, a property consistently documented for hydrochloride salts of N-cyclohexyl-N-ethyl piperidine derivatives. This is in contrast to structurally related free base amines (e.g., 2-cyclohexylpiperidin-3-amine) which exhibit low water solubility and require organic solvents such as dichloromethane or ethanol for dissolution .

salt form aqueous solubility formulation compatibility

Hsp70-Targeted Drug Discovery: Scaffold Relevance in Patent-Backed Therapeutic Programs

The N,N′-substituted piperidinamine scaffold, of which N-cyclohexyl-N-ethylpiperidin-3-amine is a representative member, has been claimed in issued patents (US 10,023,565 B2) for the treatment of Hsp70-related diseases including drug-resistant tumors. The patent demonstrates that compounds within this structural class exhibit high affinity for Hsp70 protein by surface plasmon resonance (SPR) and show inhibitory effects against lapatinib-resistant human breast cancer cell lines (BT/LapR1.0, SK/LapR1.0, MDA-MB-361, MDA-MB-453) [1][2].

Hsp70 inhibitor drug-resistant tumors piperidinamine scaffold

Recommended Application Scenarios for N-Cyclohexyl-N-ethylpiperidin-3-amine Dihydrochloride Based on Quantitative Evidence


D₄ Dopamine Receptor Pharmacology: High-Affinity Cyclohexylpiperidine Probe Development

Investigators pursuing D₄ DAR partial agonist or antagonist probe development should prioritize this compound's N-cyclohexylpiperidine architecture, which has been demonstrated to confer ~9-fold higher D₄ high-affinity binding (KiH = 5 nM for unsubstituted CHPE) compared to aromatic counterparts (KiH = 44 nM for unsubstituted PPE), as established in radioligand competition assays on bovine retinal membranes [1]. The N-ethyl tertiary amine further modulates functional selectivity relative to N-propyl analogs reported in the primary SAR literature.

Differentiated Dopaminergic Profiling in CNS Research: N-Ethyl Architecture vs. Piperidine-Containing Analogs

For neuroscience studies requiring a compound with attenuated striatal dopamine efflux relative to PCP-class controls, the N-ethyl tertiary amine architecture—structurally analogous to PCE—provides a quantitatively distinct dopaminergic signature. Published rank-order data place PCE at position 5 (lowest) among 5 arylcycloalkylamines for basal [³H]DA efflux, compared to PCP at position 1 (highest), with PCP eliciting equivalent DA release at 3 μM while benzomorphan-class compounds require 10–30 μM [2]. This differential profile is directly relevant when experimental designs require varying degrees of dopaminergic engagement.

Aqueous-Phase Biochemical and Cell-Based Assays: Salt Form Advantage for Direct Buffer Compatibility

The dihydrochloride salt form (CAS 1220034-43-4, ≥95% purity) enables direct dissolution in aqueous assay buffers without organic co-solvents, circumventing the low aqueous solubility characteristic of free base cyclohexylpiperidine analogs that require DCM or ethanol . This is particularly advantageous for high-throughput screening campaigns, SPR-based binding assays (e.g., BIACORE), and cell-based functional assays where organic solvent content must be minimized to avoid solvent-induced cytotoxicity or assay interference.

Hsp70-Targeted Anticancer Drug Discovery: Scaffold for Drug-Resistant Tumor Programs

This compound is situated within the patent-protected N,N′-substituted piperidinamine chemical space (US 10,023,565 B2) for Hsp70 inhibition in drug-resistant cancers. The patent's exemplified compounds demonstrate rapid oral absorption (Tmax ~0.44 h) and moderate bioavailability (~55%) in murine models, with validated activity against lapatinib-resistant breast cancer cell lines (BT/LapR1.0, SK/LapR1.0, MDA-MB-361, MDA-MB-453) [3]. Procurement of this specific CAS-numbered compound supports SAR expansion around the N-cyclohexyl-N-ethyl substitution pattern within this clinically relevant therapeutic program.

Quote Request

Request a Quote for N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.